1-(Benzofuran-3-yl)-2-chloroethanone
Description
Properties
CAS No. |
102878-09-1 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.614 |
IUPAC Name |
1-(1-benzofuran-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7ClO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 |
InChI Key |
UIAWFTOJRAEGCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Electronic Comparisons
Substituent Position and Halogen Effects
- 1-(Benzofuran-2-yl)-2-bromoethanone (3): Bromination at the ethanone position (vs. chloro) increases molecular weight (239.07 g/mol vs. 198.62 g/mol) and polarizability. The bromo derivative shows distinct NMR signals (δ 5.03 for -CH2Br) and is synthesized via N-bromosuccinimide (NBS) bromination .
- 1-(Benzofuran-3-yl)-2-bromoethanone: Substitution at the 3-position (vs. 2-position) alters steric and electronic environments. The 3-bromo analog (CAS 187657-92-7) has a higher molecular weight (239.07 g/mol) and is used in cross-coupling reactions .
Heterocycle Variations
- Benzo[b]thiophen-2-yl ethanone derivatives: Replacing oxygen with sulfur in the heterocycle increases lipophilicity (logP) and may enhance metabolic stability.
- 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone: The benzotriazole core introduces additional nitrogen atoms, enabling hydrogen bonding and coordination chemistry. This compound is synthesized in 82% yield using chloroacetyl chloride, highlighting efficient synthetic accessibility .
Physicochemical Properties
Key Observations :
- Methoxy or bromomethyl substituents increase melting points due to enhanced crystallinity.
- Chloroethanone derivatives generally exhibit lower molecular weights compared to brominated analogs.
Preparation Methods
Transition Metal-Catalyzed Cyclization
Rhodium(III)-catalyzed C–H activation enables direct annulation between m-hydroxybenzoic acids and alkynes. Using CpRh complexes in tetrachloroethane, electron-donating substituents enhance yields (30–80%). For example:
This intermediate can be decarboxylated to yield benzofuran-3-yl derivatives.
Base-Mediated Intramolecular Cyclization
Catalyst-free cyclization of o-hydroxyaryl propargyl ethers in DMF/K₂CO₃ achieves 84% yields. The mechanism involves:
-
Deprotonation of phenolic -OH
-
Alkyne activation via base coordination
-
5-exo-dig cyclization to form benzofuran
Chloroacetylation Strategies
Functionalization at the benzofuran 3-position introduces the 2-chloroethanone group through three principal routes:
Friedel-Crafts Acylation
Benzofuran undergoes electrophilic substitution with chloroacetyl chloride under Lewis acid catalysis. Optimal conditions (Table 1):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0→25 | 62 |
| FeCl₃ | Toluene | 80 | 58 |
| ZnCl₂ | Nitromethane | 40 | 71 |
Mechanism:
Excess acyl chloride (1.5 eq.) and gradual reagent addition minimize diacylation.
Directed Ortho-Metalation (DoM)
Lithiation at C3 using n-BuLi/TMEDA in THF (-78°C), followed by quenching with chloroacetaldehyde, affords the ketone after oxidation:
Cross-Coupling Approaches
Suzuki-Miyaura coupling of 3-bromoacetylbenzofuran with chloromethylboronic acid presents an alternative pathway:
Optimized in dioxane/Na₂CO₃ (aq.) at 100°C, this method achieves 73% yield but requires pre-functionalized starting materials.
One-Pot Convergent Syntheses
Recent advances enable tandem benzofuran formation and chloroacetylation in single reactors:
Acid-Catalyzed Heteroannulation
Reacting salicylaldehyde analogs with chloroacetylene derivatives under AcOH catalysis (120°C, 24 h) provides direct access:
Microwave-Assisted Synthesis
Rapid heating (150°C, μW) of o-hydroxyacetophenone with chloroacetic anhydride in [BMIM][BF₄] ionic liquid achieves 89% conversion in 15 minutes. The ionic medium stabilizes intermediates and enhances regioselectivity.
Industrial-Scale Production Considerations
Patent literature reveals two scalable routes for related benzofurans:
Continuous Flow Process
-
Reactor 1 : Benzofuran synthesis via Ru-catalyzed alkyne cyclization (GVL solvent, 90°C)
-
Reactor 2 : Chloroacetylation using ClCH₂COCl/FeCl₃ (residence time 30 min)
-
Purity : >99% after in-line crystallization
Green Chemistry Adaptations
-
Solvent replacement: γ-Valerolactone (GVL) instead of DCM
-
Catalytic recycling: Immobilized Rh on mesoporous SiO₂ (5 reuses, <5% activity loss)
-
Atom economy: 82% for integrated process
Analytical Characterization Data
Critical spectroscopic benchmarks for quality control:
-
¹H NMR (CDCl₃): δ 8.23 (s, 1H, furan H), 7.75–7.42 (m, 4H, aryl), 4.82 (s, 2H, CH₂Cl)
-
IR (KBr): ν 1715 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-Cl)
-
MS (EI): m/z 194 [M]⁺, 159 [M-Cl]⁺
Q & A
Q. What are the standard synthetic routes for 1-(benzofuran-3-yl)-2-chloroethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of benzofuran derivatives using chloroacetyl chloride. Key parameters include:
- Catalyst choice : Anhydrous potassium carbonate (K₂CO₃) or Lewis acids like AlCl₃ .
- Solvent selection : Dioxane or dichloromethane under reflux (80–100°C) for 6–16 hours .
- Purification : Recrystallization from ethanol or gradient preparative HPLC for high-purity yields .
Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of benzofuran to chloroacetyl chloride) and reaction time to minimize byproducts like halogenated impurities .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify the chloroethanone moiety (δ ~4.0–4.2 ppm for CH₂Cl and ~190–200 ppm for carbonyl carbon) .
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 209.02 for C₁₀H₇ClO₂) .
- HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) achieves >97% purity .
Q. What are the common intermediates or derivatives synthesized from this compound?
Methodological Answer: The chloroethanone group enables nucleophilic substitution reactions:
- Amine derivatives : React with aryl/aralkyl amines (e.g., 2-fluorophenylpiperazine) to form substituted ethanones with potential bioactivity .
- Silyl-protected analogs : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during multi-step syntheses .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Optimize molecular geometry and compute electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon) .
- Docking studies : Screen derivatives for binding to biological targets (e.g., kinases) using software like AutoDock Vina .
- Reactivity indices : Calculate Fukui indices to predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in crystallographic data for benzofuran-chloroethanone derivatives?
Methodological Answer:
- SHELX refinement : Use SHELXL for high-resolution crystal structure determination, especially for twinned or disordered crystals .
- ORTEP-3 GUI : Visualize thermal ellipsoids to assess positional uncertainty in X-ray data .
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure bond-length/bond-angle consistency .
Q. How does structural modification influence the compound’s biological activity?
Methodological Answer:
- SAR studies : Introduce substituents (e.g., fluorophenyl, morpholine) to enhance solubility or target affinity .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) or enzymes (e.g., GSK-3β) to correlate structure with IC₅₀ values .
- LogP analysis : Measure hydrophobicity via HPLC retention times to optimize blood-brain barrier penetration .
Q. What advanced analytical techniques differentiate polymorphs or tautomers of this compound?
Methodological Answer:
Q. How are reaction yields improved in large-scale syntheses?
Methodological Answer:
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions .
- Catalyst recycling : Immobilize K₂CO₃ on silica gel to reuse catalysts .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Analysis & Contradictions
Q. How to address discrepancies in reported reaction yields for similar derivatives?
Methodological Answer:
- Meta-analysis : Compare solvent polarity (e.g., dioxane vs. DMF) and catalyst loading across studies .
- Byproduct profiling : Use LC-MS to identify competing pathways (e.g., over-acylation) .
- Statistical DOE : Apply factorial design to isolate critical variables (temperature, stoichiometry) .
Q. What mechanisms explain unexpected stability of the chloroethanone group under basic conditions?
Methodological Answer:
- Kinetic studies : Monitor degradation via UV-Vis or NMR under varying pH .
- Computational MD : Simulate hydrolysis pathways to identify steric protection by the benzofuran ring .
- Isotopic labeling : Use ¹⁸O-water to trace cleavage pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
